molecular formula C19H15NO B11848299 Indolin-1-yl(naphthalen-1-yl)methanone CAS No. 306745-38-0

Indolin-1-yl(naphthalen-1-yl)methanone

Cat. No.: B11848299
CAS No.: 306745-38-0
M. Wt: 273.3 g/mol
InChI Key: SNNCVRUOJAYBKJ-UHFFFAOYSA-N
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Description

Indolin-1-yl(naphthalen-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolin-1-yl(naphthalen-1-yl)methanone typically involves the reaction of indole derivatives with naphthalene-based compounds. One common method is the Friedel-Crafts acylation reaction, where indole reacts with naphthalen-1-ylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Indolin-1-yl(naphthalen-1-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, where halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.

Scientific Research Applications

Indolin-1-yl(naphthalen-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Indolin-1-yl(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-1-yl)-2-(1H-indol-3-yl)ethanone
  • 1-(Naphthalen-1-yl)-3-(1H-indol-3-yl)propan-1-one
  • 1-(Naphthalen-1-yl)-4-(1H-indol-3-yl)butan-1-one

Uniqueness

Indolin-1-yl(naphthalen-1-yl)methanone is unique due to its specific structural arrangement, which combines the indole and naphthalene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.

Biological Activity

Indolin-1-yl(naphthalen-1-yl)methanone is a compound that has garnered attention for its diverse biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes research findings, case studies, and relevant data tables to provide an in-depth overview of the biological activity associated with this compound.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their broad spectrum of biological activities. These include:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antioxidant

The indole scaffold is prevalent in many synthetic drug molecules, making it a valuable target for therapeutic development .

Anti-inflammatory Properties

Recent studies have highlighted the potential of indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are pivotal in inflammatory pathways. For instance, a derivative of indoline demonstrated significant inhibitory activity against 5-LOX with an IC50 value of 0.45 μM, indicating its potential as an anti-inflammatory agent .

Table 1: Inhibitory Activity of Indoline Derivatives

CompoundTargetIC50 (μM)Remarks
435-LOX0.45Strong inhibition
735-LOX/sEH0.41/0.43Dual inhibitor, in vivo efficacy confirmed

Anticancer Activity

Indolin derivatives have also been investigated for their anticancer properties, particularly as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune evasion. A screening of a natural product library identified several compounds that inhibited IDO1 activity significantly, suggesting that indolin derivatives could be developed further for cancer therapy .

Case Study 1: Inhibition of IDO1

A study screened a library of natural products for IDO1 inhibitors, revealing that several indole derivatives exhibited over 30% inhibition at concentrations of 20 μM. Notably, two compounds showed noncompetitive and uncompetitive inhibition profiles against IDO1, indicating their potential as therapeutic agents in cancer treatment .

Case Study 2: Anti-inflammatory Efficacy in Vivo

In vivo studies utilizing zymosan-induced peritonitis models demonstrated that compound 73 not only inhibited inflammatory mediators but also reduced overall inflammation significantly. This highlights the practical applicability of indoline derivatives in treating inflammatory diseases .

Mechanistic Insights

Molecular docking studies have elucidated the binding interactions between indoline derivatives and their targets. For instance, the indoline moiety was shown to interact closely with the active site of the enzyme, facilitating effective inhibition through van der Waals interactions and hydrogen bonding .

Figure 1: Molecular Docking Interaction

Molecular Docking (Illustrative purposes only)

Properties

CAS No.

306745-38-0

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

2,3-dihydroindol-1-yl(naphthalen-1-yl)methanone

InChI

InChI=1S/C19H15NO/c21-19(20-13-12-15-7-2-4-11-18(15)20)17-10-5-8-14-6-1-3-9-16(14)17/h1-11H,12-13H2

InChI Key

SNNCVRUOJAYBKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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